molecular formula C12H16ClNO B1602742 2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol CAS No. 52423-70-8

2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol

Cat. No.: B1602742
CAS No.: 52423-70-8
M. Wt: 225.71 g/mol
InChI Key: ILTULPUUFNFODT-UHFFFAOYSA-N
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Description

DS-7250 is a selective inhibitor of diacylglycerol acyltransferase 1, an enzyme that catalyzes the final step in triglyceride synthesis. This compound has been studied for its potential effects on lipid metabolism and obesity-related conditions .

Scientific Research Applications

Safety and Hazards

The safety data sheet for “2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol” indicates that it is a warning signal word. The hazard statements include H302-H315-H319-H335 .

Future Directions

The future directions for “2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol” could involve further exploration of its potential applications in medicinal chemistry, given the wide use of pyrrolidine derivatives in the treatment of various human diseases .

Biochemical Analysis

Biochemical Properties

2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to metalloproteinase receptors on cancer cells, influencing their activity . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to either inhibition or activation of their functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to upregulate proteins involved in the detoxification and clearance of foreign toxic substances from the body . This compound can also impact the expression of genes related to cell growth and apoptosis, thereby affecting cellular metabolism and overall cell health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to interact with the RORγt receptor, exhibiting excellent potency . Additionally, it can cause changes in gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcriptional activity of various genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that high doses of this compound can cause significant changes in cellular metabolism and gene expression, leading to potential toxicity . Threshold effects have also been observed, where a certain dosage level is required to elicit a noticeable biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the activity of enzymes involved in the detoxification process, thereby altering the levels of specific metabolites in the body . Understanding these metabolic pathways is crucial for determining the compound’s overall impact on cellular health and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can accumulate in certain tissues or compartments, influencing its localization and overall activity.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DS-7250 involves multiple steps, including the formation of key intermediates and the final coupling reaction. Specific details on the synthetic routes and reaction conditions are proprietary and typically not disclosed in public literature. the general approach involves organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification processes .

Industrial Production Methods

Industrial production of DS-7250 would likely involve large-scale organic synthesis with stringent control over reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

DS-7250 primarily undergoes metabolic reactions in biological systems. These include:

Common Reagents and Conditions

Common reagents used in the reactions involving DS-7250 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from the reactions of DS-7250 include its metabolites, which are typically more polar and water-soluble, aiding in their excretion from the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of DS-7250

DS-7250 is unique in its high selectivity for diacylglycerol acyltransferase 1, with minimal off-target effects. This selectivity makes it a valuable tool for studying the specific role of diacylglycerol acyltransferase 1 in lipid metabolism and for developing targeted therapies for metabolic disorders .

Properties

IUPAC Name

2-[3-(4-chlorophenyl)pyrrolidin-3-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c13-11-3-1-10(2-4-11)12(6-8-15)5-7-14-9-12/h1-4,14-15H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTULPUUFNFODT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(CCO)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594104
Record name 2-[3-(4-Chlorophenyl)pyrrolidin-3-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52423-70-8
Record name 2-[3-(4-Chlorophenyl)pyrrolidin-3-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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